Phenylacetylene
Overview
Description
Phenylacetylene is a molecule that has been extensively studied due to its interesting properties and applications in organic synthesis. It is a molecule with multiple hydrogen bonding sites, which makes it a versatile reagent in forming diverse intermolecular structures with various other reagents. The balance between electrostatic and dispersion energy terms plays a crucial role in the interactions involving phenylacetylene .
Synthesis Analysis
The synthesis of phenylacetylene and its derivatives has been achieved through various methods. One such method involves solid-phase synthesis, where sequence-specific phenylacetylene oligomers are synthesized using a novel triazene linkage. This method allows for the production of oligomers with varying lengths and functionalities in gram quantities . Another approach is the Rh-catalyzed polymerization of phenylacetylene, which yields poly(phenylacetylene) with versatile electrical and optical properties . Additionally, phenylacetylene derivatives have been synthesized with naturally occurring molecules like sugars, leading to polymers with high molecular weights and stereoregularities .
Molecular Structure Analysis
The molecular structure of phenylacetylene has been characterized using various spectroscopic techniques. Solid-state NMR studies have provided insights into the polymerization mechanism and the structure of poly(phenylacetylene), revealing the cis-insertion mechanism of polymerization . The structural characteristics of phenylacetylene have also been examined through vibronic and rovibronic simulations, which have helped to understand the ground and excited state geometries of the molecule .
Chemical Reactions Analysis
Phenylacetylene participates in a variety of chemical reactions. One notable reaction is the Sonogashira coupling on gold surfaces, where phenylacetylene reacts with iodobenzene to yield products like biphenyl and diphenyldiacetylene. This reaction is significant in synthetic organic chemistry and demonstrates that the cross-coupling chemistry is an intrinsic property of extended metallic gold surfaces . Phenylacetylene also reacts with 1,1-difluoro-2,2-dichloroethylene to form new cyclobutane, cyclobutene, and cyclobutanone derivatives, showcasing its versatility in forming small-ring compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetylene and its polymers have been extensively studied. Poly(phenylacetylene)s exhibit solvatochromism, where their backbone absorptions change with variations in the surrounding media. They also show Cotton effects, indicating that the chiral sugar pendants induce the polymer chain to take a helical conformation . The polymers synthesized from phenylacetylene derivatives are thermally stable and exhibit tunable backbone conjugation and chain helicity, which can be influenced by external stimuli such as solvent and pH .
Scientific Research Applications
Gold(III)-Catalyzed Hydration of Phenylacetylene
- Application : This experiment, suitable for introductory organic chemistry laboratories, explores the regioselectivity of phenylacetylene hydration using a gold(III) catalyst in a benign methanol/water solvent system. It introduces students to alkyne chemistry and green chemistry principles (Leslie & Tzeel, 2016).
Sterically Controlled Late-Stage C-H Alkynylation of Arenes
- Application : Phenylacetylenes, essential in organic chemistry for applications in bioactive molecules, synthetic intermediates, and functional materials, are typically prepared using Sonogashira coupling or C-H activation strategies. This paper presents an alternative approach based on arene-limited nondirected C-H activation, controlled by steric factors (Mondal et al., 2019).
Oscillatory Palladium(II) Iodide-Catalyzed Oxidative Carbonylation of Phenylacetylene
- Application : This study investigates the oxidative carbonylation of phenylacetylene, focusing on conditions leading to oscillatory versus non-oscillatory behavior, offering insights into product distribution and high conversions (Grosjean et al., 2008).
Phenylacetylene: A Hydrogen Bonding Chameleon
- Application : The study explores the complex hydrogen bonding of phenylacetylene, a molecule with neither lone-pair electrons nor strong acidic/basic groups, highlighting its diverse intermolecular structures with various reagents (Maity et al., 2011).
Synthesis of 1,4-Diphenyl-1,3-Diyne under Mild Conditions
- Application : This program aims to bridge the gap between undergraduate courses and real scientific research, focusing on the Ni-Cu co-catalyzed homo coupling of phenylacetylene (Xue-gang, 2013).
Safety And Hazards
Phenylacetylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive, causes serious eye damage, and may cause cancer . It is advised to avoid contact with eyes, skin, and clothing, and to keep away from heat, sparks, and flame .
Future Directions
There are many methods used to transform phenylacetylenes. Most efforts have been focused on dehydrogenative coupling, although nucleophilic addition is often observed as a side reaction . The selectivity of these reactions used to be controlled by transition metal complexes as catalysts or bases as additives . Future directions, challenges, and perspectives in the field of plasmonic catalysis with designer nanoparticles are discussed .
properties
IUPAC Name |
ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(phenylacetylene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060211 | |
Record name | Phenylacetylene | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Phenylacetylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16560 | |
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Vapor Pressure |
2.06 [mmHg] | |
Record name | Phenylacetylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Phenylacetylene | |
CAS RN |
536-74-3, 28213-80-1 | |
Record name | Phenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |
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Record name | Benzene, ethenyl-, trimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |
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Record name | Benzene, ethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Phenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |
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Record name | Phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |
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Record name | ETHYNYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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